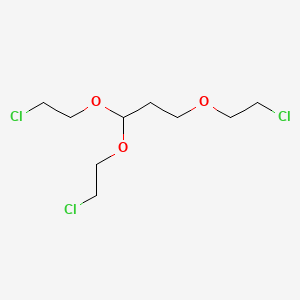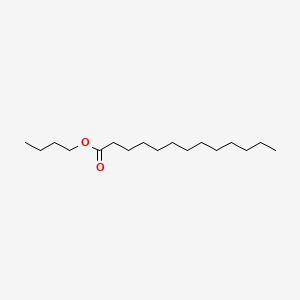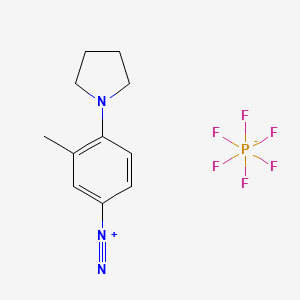
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is a diazonium salt that features a benzenediazonium core substituted with a 3-methyl-4-(1-pyrrolidinyl) group and paired with a hexafluorophosphate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the nitration of 3-methyl-4-(1-pyrrolidinyl)aniline, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hexafluorophosphoric acid to yield the desired diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions typically occur under mild acidic or neutral conditions.
Coupling Reactions: Reagents include phenols and aromatic amines, often carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
Scientific Research Applications
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions, which are facilitated by the electron-deficient nature of the diazonium group.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, sulfate(1-)
Uniqueness
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct solubility and stability properties compared to other diazonium salts. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
68015-90-7 |
|---|---|
Molecular Formula |
C11H14F6N3P |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3.F6P/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI Key |
BCDOECPTJJJCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


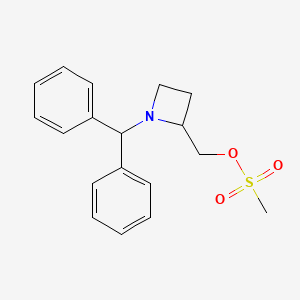

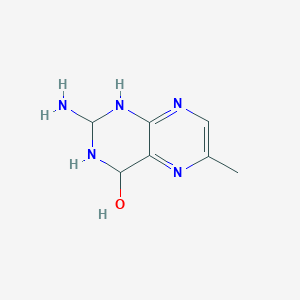
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
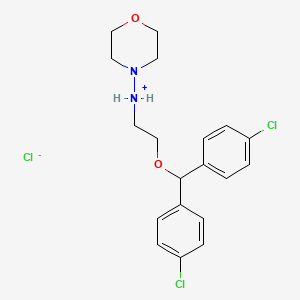
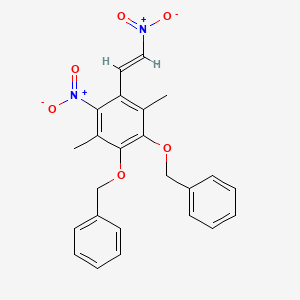

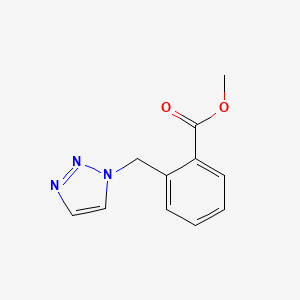
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)


